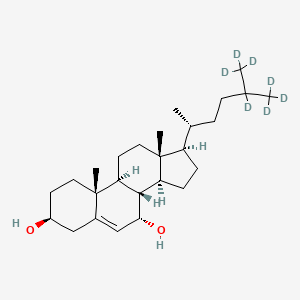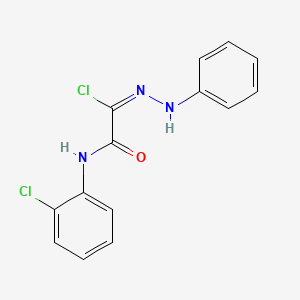
Iron(iii)choline citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) choline citrate is a coordination compound formed by the interaction of iron(III) ions with choline and citrate ions. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. The presence of iron(III) in the compound makes it a valuable source of iron, which is essential for numerous biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) choline citrate can be synthesized through the reaction of iron(III) chloride with choline chloride and citric acid in an aqueous medium. The reaction typically involves dissolving the reactants in water, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then cooled, and the product is precipitated out by adjusting the pH or by evaporating the solvent.
Industrial Production Methods: In industrial settings, the production of iron(III) choline citrate may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) choline citrate undergoes various chemical reactions, including:
Oxidation-Reduction: The iron(III) ion can be reduced to iron(II) under certain conditions, such as in the presence of reducing agents.
Substitution: The citrate and choline ligands can be replaced by other ligands in coordination reactions.
Photoreduction: Exposure to light, especially blue and ultraviolet, can reduce iron(III) to iron(II) with the concomitant oxidation of the citrate ligand.
Common Reagents and Conditions:
Oxidation-Reduction: Reducing agents like ascorbic acid or sodium dithionite.
Substitution: Ligands such as EDTA or other chelating agents.
Photoreduction: Light exposure in the presence of oxygen.
Major Products:
Iron(II) choline citrate: from reduction reactions.
Various iron-ligand complexes: from substitution reactions.
Applications De Recherche Scientifique
Iron(III) choline citrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing iron-containing compounds and nanoparticles.
Biology: Studied for its role in iron metabolism and transport in plants and microorganisms.
Medicine: Investigated for its potential in treating iron deficiency and as a component in iron supplements.
Industry: Utilized in the preparation of iron-based catalysts and in water treatment processes.
Mécanisme D'action
The mechanism of action of iron(III) choline citrate involves the release of iron(III) ions, which can participate in various biochemical processes. The citrate ligand facilitates the solubilization and transport of iron, enhancing its bioavailability. In biological systems, iron(III) choline citrate can be reduced to iron(II), which is essential for oxygen transport, DNA synthesis, and other cellular functions .
Comparaison Avec Des Composés Similaires
Iron(III) citrate: Similar in structure but lacks the choline component.
Iron(II) citrate: Contains iron(II) instead of iron(III), with different redox properties.
Ferric pyrophosphate: Another iron(III) compound used in medical and industrial applications.
Uniqueness: Iron(III) choline citrate is unique due to the presence of choline, which enhances its solubility and bioavailability
Propriétés
Formule moléculaire |
C33H63Fe2N3O24 |
|---|---|
Poids moléculaire |
997.5 g/mol |
Nom IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron |
InChI |
InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3 |
Clé InChI |
NYWMIMASXWUUPM-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)












